N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide
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Overview
Description
“N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide” is a synthetic organic compound that features a furan ring, a hydroxy group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide” typically involves the following steps:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: This step may involve the use of oxidizing agents to introduce the hydroxy group at the desired position.
Formation of the oxalamide moiety: This can be done by reacting the intermediate with oxalyl chloride followed by the addition of the amine component under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst.
Electrophilic reagents: Nitric acid, bromine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of “N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(1-phenylethyl)acetamide
- N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(1-phenylethyl)urea
Uniqueness
“N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide” is unique due to the presence of the oxalamide moiety, which may impart specific chemical and biological properties that are distinct from similar compounds with different functional groups.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13(14-7-4-3-5-8-14)20-17(22)16(21)19-12-18(2,23)11-15-9-6-10-24-15/h3-10,13,23H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCZQUYAGOVNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(CC2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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